molecular formula C9H7N3O3 B8682393 3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B8682393
M. Wt: 205.17 g/mol
InChI Key: SCSIEFDQBOLRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound that contains a triazole ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with formic acid and hydrazine hydrate to form the triazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the triazole ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Alcohol derivatives of the triazole ring.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

3-(5-oxo-1H-1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C9H7N3O3/c13-8(14)6-2-1-3-7(4-6)12-5-10-11-9(12)15/h1-5H,(H,11,15)(H,13,14)

InChI Key

SCSIEFDQBOLRMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NNC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

13 mmol of methyl-3-aminobenzoate were dissolved in 20 ml MeOH. 12 mmol of trimethylorthoformiate, 12 mmol methyl hydrazinocarboxylate and 50 mg of p-toluenesulfonic acid were added. The suspension was heated for 48 h to 65° C. 37 mmol of sodium methanolate were added and stirred for additional 2 h. The organic layer was reduced and water was added. The solution was acidified to pH=1 and the resulting solid filtered off to result in 5.7 mmol of product. MS(ISO): 204.2 (M−H+)
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Name
sodium methanolate
Quantity
37 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.